Cas no 1291859-72-7 (4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one)

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring both oxadiazole and phthalazinone moieties, which contribute to its potential utility in medicinal chemistry and materials science. The presence of the 4-bromophenyl group enhances its reactivity for further functionalization, making it a versatile intermediate in synthetic applications. Its rigid, planar structure may also facilitate interactions with biological targets, suggesting possible pharmacological relevance. The compound's stability and well-defined molecular architecture make it suitable for research in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic accessibility and structural uniqueness underscore its value in exploratory chemical studies.
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one structure
1291859-72-7 structure
Product Name:4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one
CAS No:1291859-72-7
MF:C22H13BrN4O2
MW:445.268223524094
CID:5345333
Update Time:2025-10-28

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
    • 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one
    • 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
    • 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one
    • STL096780
    • Inchi: 1S/C22H13BrN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H
    • InChI Key: CVQCFHUUQUAZGQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=NOC(C2C3C=CC=CC=3C(N(C3C=CC=CC=3)N=2)=O)=N1

Computed Properties

  • Exact Mass: 444.022
  • Monoisotopic Mass: 444.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 71.6

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one Pricemore >>

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4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one Related Literature

Additional information on 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one

4-[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-Yl]-2-Phenyl-1,2-Dihydrophthalazin-1-One: A Comprehensive Overview

In the realm of organic chemistry and pharmacology, the compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS No: 1291859727) has emerged as a significant molecule of interest due to its unique structural properties and potential applications in drug discovery and materials science. This compound belongs to the class of phthalazinones, which are known for their versatile reactivity and ability to form stable conjugated systems. The presence of the oxadiazole ring further enhances its electronic properties, making it a valuable candidate for various research and industrial applications.

The synthesis of 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one involves a series of carefully designed organic reactions that highlight the importance of functional group transformations and cyclization processes. Recent advancements in catalytic methodologies have enabled more efficient pathways for its preparation, reducing production costs and improving yield rates. These developments underscore the growing interest in this compound as a potential building block for more complex molecular architectures.

One of the most promising areas of research involving this compound is its application in drug design. The phthalazinone core is known to exhibit significant bioactivity across various biological systems. For instance, studies have shown that derivatives of this compound possess potent anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

Moreover, the integration of the oxadiazole ring into the molecular framework introduces additional functional groups that can be exploited for further chemical modifications. This modular approach allows researchers to tailor the compound's properties according to specific therapeutic needs. For example, recent studies have demonstrated that substituting different groups on the oxadiazole ring can significantly alter the compound's solubility and bioavailability profiles.

In addition to its pharmacological applications, 4-[3-(4-bromophenyl)-1,2,4-Oxadiazol-Yl]-Phenyl-Dihydrophthalazin-One has also garnered attention in materials science due to its ability to form stable crystalline structures under varying conditions. This property makes it a potential candidate for use in advanced materials such as organic semiconductors and optoelectronic devices.

The latest research trends indicate a growing focus on understanding the mechanistic aspects of this compound's interactions with biological systems at a molecular level. Advanced computational techniques such as molecular docking simulations are being employed to predict binding affinities with key therapeutic targets like protein kinases and receptors.

In conclusion, CAS No 1291859727, or 4-[3-(4-bromophenyl)-1,2,4-Oxadiazol-Yl]-Phenyl-Dihydrophthalazin-One, represents a multifaceted molecule with vast potential across diverse fields of scientific inquiry. Its unique chemical structure combined with recent advancements in synthetic methodologies positions it as a key player in future innovations within drug discovery and materials science.

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